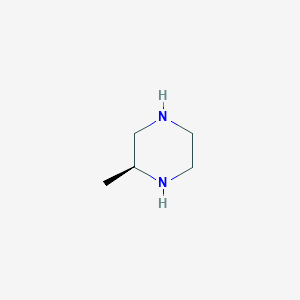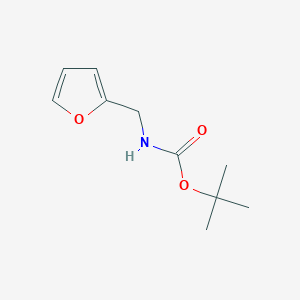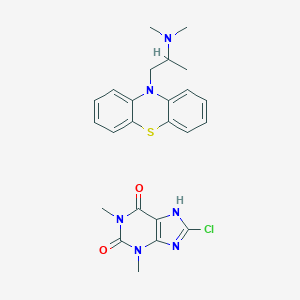
Sucrosofate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrosofate is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields. It is a sulfate derivative of sucrose, which is a disaccharide composed of glucose and fructose. Sucrosofate has a unique chemical structure that makes it a promising candidate for use in research applications.
科学的研究の応用
Sucrosofate has been used in various scientific research applications, including drug delivery systems, nanotechnology, and biotechnology. It has been shown to have excellent binding properties, making it an ideal candidate for use in drug delivery systems. The compound can be conjugated with various drugs, peptides, and proteins, allowing for targeted delivery to specific cells or tissues.
作用機序
Sucrosofate works by binding to specific receptors on the cell surface. The binding triggers a cascade of events that result in the activation or inhibition of various cellular pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of signal transduction pathways.
Biochemical and Physiological Effects:
Sucrosofate has been shown to have various biochemical and physiological effects. It has been shown to modulate the immune response, reduce inflammation, and promote wound healing. The compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
Sucrosofate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has excellent binding properties, making it an ideal candidate for use in drug delivery systems. However, sucrosofate has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
Sucrosofate has a promising future in various scientific research applications. Some of the future directions for sucrosofate include the development of new drug delivery systems, the investigation of its potential applications in cancer treatment, and the development of new nanotechnology applications. Additionally, further research is needed to fully understand the mechanism of action of sucrosofate and to investigate its potential toxicity and side effects.
Conclusion:
Sucrosofate is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. It has excellent binding properties, making it an ideal candidate for use in drug delivery systems. The compound has various biochemical and physiological effects, including the modulation of the immune response and antioxidant properties. While sucrosofate has some limitations, including its potential toxicity and limited solubility in water, it has a promising future in various scientific research applications.
合成法
Sucrosofate is synthesized by reacting sucrose with sulfuric acid. The reaction results in the formation of a complex mixture of compounds, including sucrosofate. The synthesis method has been optimized to produce high yields of sucrosofate with minimal impurities. The purity of the compound is crucial for its use in scientific research applications.
特性
CAS番号 |
57680-56-5 |
|---|---|
製品名 |
Sucrosofate |
分子式 |
C12H22O35S8 |
分子量 |
982.8 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChIキー |
WEPNHBQBLCNOBB-UGDNZRGBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
その他のCAS番号 |
57680-56-5 |
同義語 |
Sucrosofate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen Sulfate); Sucrose Octasulfate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen Sulfate); |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















